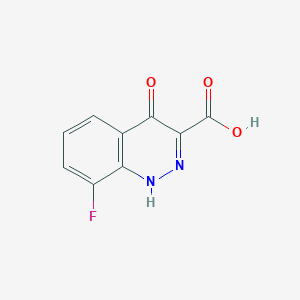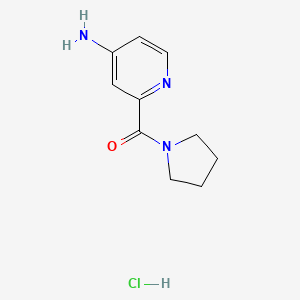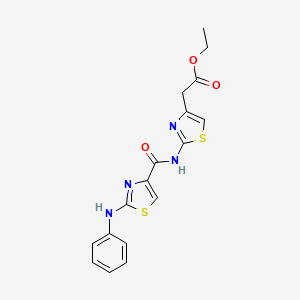![molecular formula C23H23N3O2 B2523921 N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034254-12-9](/img/structure/B2523921.png)
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a bipyridine moiety (a structure with two pyridine rings) and a tetrahydro-2H-pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the presence of functional groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a ligand to bind metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
- N-([2,4’-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can serve as a ligand in transition-metal catalysis. Its bipyridine moiety coordinates with metal centers, enabling efficient catalytic reactions. Researchers explore its use in Suzuki coupling, Negishi coupling, and Stille coupling reactions .
- Chemists investigate synthetic routes to access this compound and its derivatives. Strategies involving sulfur and phosphorous compounds provide alternative pathways. Additionally, functionalizing the phenyltetrahydro-2H-pyran-4-carboxamide moiety opens avenues for diverse applications .
Transition-Metal Catalysis
Organic Synthesis and Functionalization
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(10-15-28-16-11-23)20-6-2-1-3-7-20)26-17-19-5-4-12-25-21(19)18-8-13-24-14-9-18/h1-9,12-14H,10-11,15-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBCDOYISTHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2523843.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)




![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)